Cryptophycin 175 is derived from the marine cyanobacterium Nostoc sp., which is recognized for producing several bioactive metabolites. The classification of cryptophycins falls under the category of natural products, specifically as macrolide antibiotics. They are characterized by a complex molecular structure that includes multiple stereocenters, contributing to their biological activity.
The synthesis of cryptophycin 175 has been achieved through various methods, primarily focusing on total synthesis approaches that allow for the construction of its complex structure. One notable method involves asymmetric synthesis techniques that utilize stereoselective reactions to control the formation of specific stereocenters.
The molecular structure of cryptophycin 175 features a 16-membered macrolide ring system that includes multiple functional groups such as hydroxyls and amines. The compound's stereochemistry is critical for its biological activity, with specific configurations at various carbon centers influencing its interaction with cellular targets.
Cryptophycin 175 undergoes several key reactions that are integral to its synthesis and biological function:
The reactivity of cryptophycin derivatives can also be modified through chemical modifications, allowing for enhanced activity or altered specificity against cancer cell lines .
The mechanism by which cryptophycin 175 exerts its antitumor effects primarily involves:
Studies have shown that cryptophycins can induce significant apoptosis in various cancer cell lines, making them potent candidates for further development in cancer therapies .
Cryptophycin 175 exhibits a range of physical and chemical properties that are relevant for its application in medicinal chemistry:
These properties are critical when considering formulation strategies for therapeutic use .
Cryptophycin 175 has several important applications in scientific research and potential therapeutic contexts:
The unique properties of cryptophycin 175 continue to make it a subject of interest in pharmacology and medicinal chemistry research .
Cryptophycin 175 is a macrocyclic depsipeptide secondary metabolite produced by terrestrial cyanobacteria of the genus Nostoc. Characterized by exceptional cytotoxicity, this compound belongs to the cryptophycin family—structurally complex molecules featuring a 16-membered macrodiolide scaffold with chloro-, methoxy-, and phenyl-containing substituents [1] [3]. Its molecular formula (C35H42Cl2N2O7) and average mass (673.63 Da) reflect significant structural complexity [1] [2]. The compound's bioactivity stems from its potent tubulin-depolymerizing activity, which disrupts mitosis in eukaryotic cells and positions it as a candidate for anticancer drug development [5].
Cryptophycin 175 was first isolated in 1997 as a trace component from the cyanobacterial strain Nostoc sp. GSV 224. Subbaraju et al. identified it during a chemical investigation of terrestrial cyanobacteria, alongside cryptophycins-46 and -176 [3] [6]. This discovery expanded the known chemical diversity of the cryptophycin family, initially represented by cryptophycin-1 (isolated from Nostoc sp. ATCC 53789). The GSV 224 strain was cultured from a benthic freshwater environment, highlighting the ecological diversity of cryptophycin-producing cyanobacteria [6].
Table 1: Key Physicochemical Properties of Cryptophycin 175
Property | Value |
---|---|
Molecular Formula | C35H42Cl2N2O7 |
Average Mass | 673.63 Da |
Monoisotopic Mass | 672.2369 Da |
IUPAC Name | (3S,6R,10R,13Z,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(2R,3E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
SMILES | C[C@@H]1CNC(=O)C@HCC3=CC(=C(C(=C3)Cl)OC)Cl |
Bioactivity (IC50) | Low nanomolar range vs. tumor cells |
The exclusive producer of cryptophycin 175, Nostoc sp. GSV 224, belongs to the order Nostocales—filamentous, nitrogen-fixing cyanobacteria characterized by differentiated heterocysts [3] [7]. This strain shares taxonomic proximity with other cryptophycin-producing Nostoc strains (e.g., ATCC 53789), but exhibits distinct chemotypic traits enabling the synthesis of cryptophycin 175 as a minor analog [6].
Table 2: Taxonomic Hierarchy of Cryptophycin 175-Producing Cyanobacterium
Rank | Classification | Functional Traits |
---|---|---|
Domain | Bacteria | Prokaryotic cellular organization |
Phylum | Cyanobacteria | Oxygenic photosynthesis |
Class | Cyanophyceae | Gram-negative cell envelope |
Order | Nostocales | Filamentous; heterocyst formation |
Family | Nostocaceae | Gelatinous sheath; benthic/aerial habitats |
Genus | Nostoc | Nitrogen fixation; complex life cycle |
Strain | GSV 224 | Cryptophycin 175 biosynthesis |
Ecologically, GSV 224 thrives in freshwater benthic environments. Its metabolic versatility enables survival under fluctuating nutrient conditions, facilitating the energy-intensive production of secondary metabolites like cryptophycin 175 [7].
Cryptophycin 175 is synthesized through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway—a hallmark of cyanobacterial secondary metabolism. This enzymatic machinery assembles the depsipeptide scaffold through sequential incorporation of amino acid (L-phenylalanine derivative) and polyketide (hydroxy acid) precursors [4] [7]. Key modifications include halogenation (chlorination), O-methylation, and epoxidation, which enhance bioactivity and stability [5] [6].
Ecologically, cyanobacterial secondary metabolites like cryptophycin 175 contribute to niche competition and environmental adaptation. Their production is often regulated by quorum sensing, nutrient stress, or light intensity, aligning with ecological defense strategies [4] [9]. In biotechnological contexts, heterologous expression of cryptophycin gene clusters in E. coli or yeast aims to overcome low natural yields (~0.1–1 mg/L), enabling scalable production for drug development [4].
Table 3: Bioactivity Profile of Cryptophycin 175 Against Cancer Cell Lines
Cell Line | Tumor Type | Reported Potency | Mechanism |
---|---|---|---|
KB | Nasopharyngeal carcinoma | Sub-nanomolar IC50 | Tubulin depolymerization |
LoVo | Colorectal adenocarcinoma | Sub-nanomolar IC50 | Mitotic arrest & apoptosis |
SKOV3 | Ovarian carcinoma | Sub-nanomolar IC50 | Bcl-2 deactivation |
MDA-MB-435 | Breast carcinoma | Sub-nanomolar IC50 | Caspase-dependent apoptosis [3] [5] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0